(s)-Azetidine-2-carboxylic acid hydrochloride
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Overview
Description
Azetidine is a basic heterocyclic organic compound consisting of a four-membered ring with three carbon atoms and one nitrogen atom . Hydrochloric acid, on the other hand, is a strong, corrosive acid that is prepared by dissolving gaseous hydrogen chloride in water .
Molecular Structure Analysis
The molecular structure of azetidine consists of a four-membered ring with three carbon atoms and one nitrogen atom . Hydrochloric acid is a simple diatomic molecule consisting of a hydrogen atom and a chlorine atom .
Chemical Reactions Analysis
Hydrochloric acid is known to react with bases, metals, and metal carbonates . The specific reactions of “(s)-Azetidine-2-carboxylic acid hydrochloride” would depend on the conditions and reactants present.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Hydrochloric acid, for example, is a colorless, corrosive liquid with a pungent smell .
Scientific Research Applications
Chemical Synthesis and Peptide Modification
(S)-Azetidine-2-carboxylic acid hydrochloride is a pivotal compound in organic synthesis, especially in the construction of novel peptide chains and the modification of existing peptides. Its unique structure allows it to act as a conformationally constrained analogue of proline, thereby enabling the synthesis of peptides with altered structural properties. Couty et al. (2003) developed methods for the enantiopure synthesis of azetidine 2-carboxylic acids by hydrolysis of 2-cyano azetidines, which are then used to construct tripeptides. These methodologies are significant for synthesizing peptides with specific conformational constraints, potentially impacting the study of protein folding and function (Couty, Evano, & Rabasso, 2003). Furthermore, Reiners et al. (2020) demonstrated the use of azetidine-based amino acids in the synthesis of small peptide chains, highlighting the utility of these compounds in protein engineering and the development of novel biomolecules (Reiners, Joseph, Nißl, & Didier, 2020).
Role in Understanding Protein Misfolding
(S)-Azetidine-2-carboxylic acid hydrochloride also plays a role in understanding the mechanisms of protein misfolding, which is crucial in the pathogenesis of various diseases. The incorporation of (S)-Azetidine-2-carboxylic acid into proteins in place of proline can lead to alterations in protein structure, providing insights into the processes of protein misfolding and the development of therapeutic strategies for diseases caused by misfolded proteins. Research by Rubenstein et al. (2006, 2009) identified the presence of Azetidine-2-carboxylic acid in foods like garden beets and sugar beets, shedding light on its potential role in human health through the food chain (Rubenstein et al., 2006; Rubenstein et al., 2009).
Development of Heterocyclic Compounds
The synthesis of heterocyclic compounds is another significant area of research involving (S)-Azetidine-2-carboxylic acid hydrochloride. These compounds are essential in medicinal chemistry due to their biological activity. Techniques for synthesizing azetidine-based compounds, such as those developed by Medjahdi et al. (2009), involve the stereospecific formation of azetidines from (2-aminoalkyl)oxiranes, leading to azetidine-2-carboxylic acids. This research contributes to the development of new heterocyclic compounds with potential therapeutic applications (Medjahdi, González-Gomez, Foubelo, & Yus, 2009).
Safety and Hazards
properties
IUPAC Name |
(2S)-azetidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHPJVNLPAUNC-DFWYDOINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Azetidine-2-carboxylic acid hydrochloride | |
CAS RN |
2133-35-9 |
Source
|
Record name | 2-Azetidinecarboxylic acid, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2133-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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